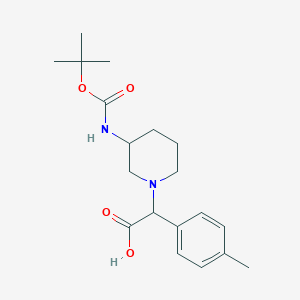

(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-13-7-9-14(10-8-13)16(17(22)23)21-11-5-6-15(12-21)20-18(24)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIHRNFDFXMPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC(C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 3 N Boc Amino Piperidin 1 Yl P Tolyl Acetic Acid

Quantum Chemical Characterization and Molecular Geometry Optimization

Quantum chemical calculations provide a powerful tool for elucidating the molecular structure and properties of chemical compounds. Density Functional Theory (DFT) is a widely used computational method that can predict molecular geometries with high accuracy.

The molecular structure of (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid can be optimized using DFT methods, such as the B3LYP functional with a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional arrangement in the gas phase. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals important structural features. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The bulky tert-butoxycarbonyl (Boc) group on the amino substituent at the 3-position and the p-tolyl-acetic acid group at the 1-position will influence the precise geometry of the piperidine ring. The bond lengths and angles within the p-tolyl and acetic acid moieties are expected to be in good agreement with standard values for these functional groups.

Interactive Table: Representative Optimized Bond Parameters

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 (piperidine) | N1 (piperidine) | 1.46 |

| N1 (piperidine) | C (acetic acid) | 1.47 |

| C3 (piperidine) | N (Boc-amino) | 1.45 |

| N (Boc-amino) | C (Boc carbonyl) | 1.38 |

| C (acetic acid) | C (p-tolyl) | 1.51 |

| C (acetic acid) | C (carboxyl) | 1.52 |

| C (carboxyl) | O (hydroxyl) | 1.35 |

Interactive Table: Representative Optimized Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C2 (piperidine) | C1 (piperidine) | N1 (piperidine) | C (acetic acid) | 178.5 |

| C4 (piperidine) | C3 (piperidine) | N (Boc-amino) | C (Boc carbonyl) | -165.2 |

| N1 (piperidine) | C (acetic acid) | C (p-tolyl) | C (p-tolyl ring) | 85.3 |

Conformational Analysis and Energy Landscapes of the Piperidine and Acetic Acid Moieties

The biological activity of a molecule is often dictated by its preferred three-dimensional shape or conformation. Conformational analysis helps to identify the most stable isomers and the energy barriers between them.

For this compound, the major sources of conformational flexibility are the piperidine ring and the rotatable bonds in the side chains. The piperidine ring can exist in chair, boat, and twist-boat conformations. However, due to the presence of bulky substituents, the chair conformation is significantly more stable. The N-Boc-amino group at the 3-position can be in either an axial or equatorial position. Computational studies on similar N-Boc-substituted piperidines suggest that to avoid steric clashes with the Boc group, substituents may adopt an axial orientation to mitigate unfavorable A(1,3)-type strain. rsc.orgrsc.org The p-tolyl-acetic acid group at the nitrogen atom also has multiple rotatable bonds, leading to various possible orientations of the aromatic ring and the carboxylic acid group relative to the piperidine ring.

The preferred conformation is determined by a delicate balance of intramolecular interactions, including steric hindrance and potential hydrogen bonds. The bulky Boc group exerts significant steric influence, likely forcing the p-tolyl-acetic acid group to adopt a specific orientation to minimize steric repulsion. There is also the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen of the Boc-amino group or the piperidine nitrogen, which could further stabilize certain conformations. The relative energies of different conformers can be calculated to determine the most likely low-energy structures.

Electronic Structure, Charge Distribution, and Reactivity Prediction

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Computational methods can provide insights into the distribution of electrons within the molecule.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A molecular electrostatic potential (MEP) map can visualize the charge distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxylic acid and the Boc group are expected to be the most electron-rich regions, while the hydrogen of the carboxylic acid and the protons on the carbon atoms adjacent to the nitrogen atoms are likely to be the most electron-poor regions. This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) Analysis and Global Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In analogous piperidine-containing systems, the HOMO is often localized on the nitrogen atom of the piperidine ring and the adjacent amino group, reflecting their electron-donating nature. The LUMO, conversely, is typically distributed over the aromatic and carbonyl functionalities, which act as electron-accepting regions. For this compound, it is anticipated that the HOMO would be centered on the piperidine and Boc-amino nitrogen atoms, while the LUMO would be predominantly located on the p-tolyl ring and the carboxylic acid group.

The HOMO-LUMO energy gap provides insight into the global reactivity of the molecule. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar piperidone derivatives have shown that the introduction of various substituents can modulate this energy gap. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and enhanced reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): The tendency of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer. (S = 1 / η)

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. (ω = χ² / 2η)

| Descriptor | Formula | Typical Value Range for Piperidine Derivatives (eV) |

|---|---|---|

| EHOMO | - | -6.0 to -7.5 |

| ELUMO | - | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 3.0 |

| Chemical Softness (S) | 1 / η | 0.33 to 0.50 |

| Electrophilicity Index (ω) | χ² / 2η | 2.0 to 4.2 |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions within a molecule. This method transforms the complex molecular wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and vacant (acceptor) orbitals are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from electron delocalization.

For this compound, several key donor-acceptor interactions are expected to contribute to its stability:

Hyperconjugation involving the piperidine ring: Interactions between the C-H and C-C σ bonds of the piperidine ring and the adjacent vacant σ* orbitals contribute to the stability of the ring's conformation.

Interactions involving the Boc-amino group: The lone pair on the nitrogen atom of the Boc-amino group can delocalize into the antibonding π* orbital of the carbonyl group within the Boc moiety. This n → π* interaction is characteristic of amides and carbamates and contributes to the planarity and rotational barrier of the N-C(O) bond.

Delocalization in the p-tolyl group: The π electrons of the aromatic ring will exhibit significant delocalization, and interactions between the π orbitals of the ring and the σ* orbitals of the attached methyl and acetic acid groups will occur.

Interactions involving the carboxylic acid group: The lone pairs on the oxygen atoms of the carboxylic acid can interact with the antibonding σ* orbitals of adjacent C-C and C-O bonds.

Computational studies on related piperidone derivatives have demonstrated that strong intramolecular hyperconjugative interactions contribute significantly to their molecular stability. nih.gov The magnitude of the E(2) values provides a quantitative measure of these interactions.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) for Analogous Systems |

|---|---|---|---|

| σ(C-H)piperidine | σ(C-C)piperidine | σ → σ | 2.0 - 5.0 |

| LP(N)Boc-amino | π(C=O)Boc | n → π | 40.0 - 60.0 |

| π(C=C)p-tolyl | π(C=C)p-tolyl | π → π | 15.0 - 25.0 |

| LP(O)carbonyl | σ(C-O)acid | n → σ | 5.0 - 10.0 |

Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. The MEP is plotted onto a constant electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to reveal the following features:

Negative Potential (Red): The most negative potential is anticipated to be localized on the oxygen atoms of the carboxylic acid and the carbonyl group of the Boc moiety. These regions are the most likely sites for protonation and interaction with electrophiles.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the carboxylic acid and the N-H of the Boc-amino group, as well as the hydrogen atoms on the piperidine ring. These areas are susceptible to attack by nucleophiles.

Intermediate Potential (Green/Yellow): The p-tolyl ring and the aliphatic portions of the piperidine ring are likely to exhibit intermediate electrostatic potential.

MEP analysis of similar piperidine derivatives confirms that the heteroatoms, particularly oxygen and nitrogen, are the primary centers of negative potential, guiding their interactions with biological receptors and other molecules. researchgate.netresearchgate.net

Mulliken and Löwdin Atomic Charge Calculations

Mulliken and Löwdin population analyses are computational methods used to assign partial atomic charges to the atoms within a molecule. nih.gov These charges provide a quantitative measure of the electron distribution and can be useful in understanding a molecule's polarity and electrostatic interactions. While these methods are known to be basis set dependent, they can provide valuable qualitative insights. rsc.org

In this compound, the calculated atomic charges are expected to show:

Negative Charges: The oxygen and nitrogen atoms will carry significant negative charges due to their high electronegativity.

Positive Charges: The hydrogen atoms, particularly those attached to oxygen and nitrogen, will have positive charges. The carbon atom of the carbonyl group will also be positively charged due to the electron-withdrawing effect of the adjacent oxygen atoms.

Charge Distribution in the p-tolyl group: The carbon atoms of the aromatic ring will have varying charges, with the carbon attached to the acetic acid moiety likely being more positive.

Studies on compounds containing tolyl groups have shown that the Mulliken charges can effectively model the electronic interactions within the molecule. researchgate.net

| Atom | Expected Mulliken Charge (a.u.) in Similar Structures | Expected Löwdin Charge (a.u.) in Similar Structures |

|---|---|---|

| O (carbonyl) | -0.5 to -0.7 | -0.3 to -0.5 |

| O (hydroxyl) | -0.6 to -0.8 | -0.4 to -0.6 |

| N (piperidine) | -0.4 to -0.6 | -0.2 to -0.4 |

| N (Boc-amino) | -0.5 to -0.7 | -0.3 to -0.5 |

| C (carbonyl) | +0.6 to +0.8 | +0.4 to +0.6 |

| H (hydroxyl) | +0.4 to +0.5 | +0.3 to +0.4 |

Non-Covalent Interaction (NCI) Analysis and Weak Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. In these plots, different colors represent the nature and strength of the interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes).

For this compound, NCI analysis would likely reveal:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the N-H of the Boc-amino group and the oxygen of the carboxylic acid, or between the carboxylic acid proton and the piperidine nitrogen, depending on the conformation.

van der Waals Interactions: Extensive van der Waals interactions are expected within the hydrophobic regions of the molecule, such as between the p-tolyl group and the piperidine ring, and within the tert-butyl group of the Boc moiety.

Steric Repulsion: Regions of steric hindrance, particularly around the bulky tert-butyl group, would be identified as repulsive interactions.

Computational studies on piperidone derivatives have utilized Hirshfeld surface analysis, a related technique, to investigate intermolecular contacts and molecular stability. nih.gov

Solvent Effects on Molecular Properties and Reactivity Profiles

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

For this compound, the presence of a polar solvent is expected to:

Stabilize Charged Species: Polar solvents will stabilize any charged or highly polar regions of the molecule, such as the carboxylic acid group. This can affect the pKa of the acidic proton.

Influence Conformational Preferences: The relative energies of different conformers can change in the presence of a solvent. For example, a more polar conformer might be stabilized to a greater extent in a polar solvent.

Alter Reactivity: The activation energies of reactions can be altered by solvent effects. For instance, reactions involving the formation of charged intermediates are often accelerated in polar solvents.

Research on the deprotection of N-Boc protected amines has shown that the choice of solvent can significantly impact the reaction efficiency, with polar solvents often facilitating the process. acs.org

Advanced Computational Models for Stereochemical Prediction and Chiral Induction Studies

This compound contains a chiral center at the 3-position of the piperidine ring. The stereochemistry at this center, as well as at the α-carbon of the acetic acid moiety, will have a profound impact on the molecule's biological activity and its interactions with other chiral molecules.

Advanced computational models can be employed to predict the stereochemical outcome of synthetic routes leading to this compound. For example, density functional theory (DFT) calculations can be used to model the transition states of key bond-forming reactions. By comparing the energies of the diastereomeric transition states, the preferred stereochemical pathway can be predicted.

In the context of chiral induction, if a chiral auxiliary were used in the synthesis of the acetic acid side chain, computational methods could be used to rationalize the observed diastereoselectivity. researchgate.netwikipedia.org These models would analyze the non-covalent interactions between the chiral auxiliary and the substrate in the transition state, identifying the steric and electronic factors that favor the formation of one diastereomer over the other.

Experimental and computational studies on the asymmetric deprotonation of N-Boc-piperidine have demonstrated the power of combining experimental results with computational modeling to understand the factors controlling stereoselectivity. nih.gov

Synthetic Methodologies for 3 N Boc Amino Piperidin 1 Yl P Tolyl Acetic Acid and Analogues

Synthetic Routes to the Piperidine (B6355638) Core and Functionalization Strategies

The substituted piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products. niscpr.res.inresearchgate.net Its synthesis and functionalization are therefore of significant interest in medicinal and organic chemistry.

Several strategies have been developed for the construction of the 3-aminopiperidine core. One common approach begins with readily available chiral starting materials. For instance, a multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives has been described starting from L-glutamic acid. niscpr.res.inresearchgate.net This route involves a sequence of reactions including esterification, Boc-protection of the amino group, reduction of the diester to a diol, tosylation, and finally, cyclization with an appropriate amine to form the piperidine ring. niscpr.res.inresearchgate.net

Alternative methods for constructing the 3-aminopiperidine skeleton include ring-closing metathesis, enantioselective ring expansion of prolinols, and rhodium-catalyzed asymmetric hydrogenation. niscpr.res.in The choice of a particular synthetic route often depends on the desired stereochemistry and the availability of starting materials.

A general overview of a synthetic approach starting from L-glutamic acid is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Esterification | Thionyl chloride, Methanol, 0°C to RT | Diethyl L-glutamate |

| 2 | N-Boc Protection | (Boc)₂O, Triethylamine (B128534), DMAP (cat.), CH₂Cl₂ | N-Boc-diethyl L-glutamate |

| 3 | Reduction | Sodium borohydride, Methanol | N-Boc-glutaminol |

| 4 | Tosylation | p-Toluenesulfonyl chloride, Triethylamine, DMAP, CH₂Cl₂ | N-Boc-glutaminol ditosylate |

| 5 | Cyclization | Amine (e.g., benzylamine) | N-Benzyl-3-(N-Boc-amino)piperidine |

This table provides a generalized scheme; specific reaction conditions and yields may vary.

Once the piperidine ring is formed, its regioselective functionalization is crucial for introducing substituents at specific positions. For the synthesis of the target compound, the key functional groups are the Boc-protected amino group at the C-3 position and the p-tolyl-acetic acid moiety at the N-1 position.

Direct C-H functionalization of the piperidine ring is an emerging area of research, offering the potential for more efficient synthetic routes. rsc.org However, traditional methods often rely on the inherent reactivity of the ring or the use of directing groups to achieve regioselectivity. In the context of 3-aminopiperidine, the existing amino group can influence the reactivity of the ring. Palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines has been reported, demonstrating that the selectivity between α- and β-arylation can be controlled by the choice of ligand. rsc.orgresearchgate.net This highlights the possibility of directly introducing aryl groups onto the piperidine core, although for the target compound, functionalization occurs at the nitrogen atom.

Introduction and Manipulation of the Boc-Protected Amino Group at Position 3 of Piperidine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The introduction of the Boc group onto the 3-amino group of piperidine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate. niscpr.res.inresearchgate.net A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. niscpr.res.inresearchgate.net

Boc Protection Reaction: 3-Aminopiperidine + (Boc)₂O --(Base)--> 3-(N-Boc-amino)piperidine

Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent. nih.gov The byproducts of this reaction, isobutene and carbon dioxide, are volatile, which simplifies the workup procedure.

Boc Deprotection Reaction: 3-(N-Boc-amino)piperidine + TFA --> 3-Aminopiperidine trifluoroacetate (B77799) salt + Isobutene + CO₂

The relative ease of both protection and deprotection makes the Boc group a valuable tool in multi-step syntheses.

In the synthesis of more complex molecules with multiple functional groups, orthogonal protection strategies are essential. This allows for the selective removal of one protecting group in the presence of others. For instance, if the piperidine nitrogen were protected with a group labile to different conditions than the Boc group (e.g., a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis), this would allow for selective deprotection and functionalization at either the N-1 or C-3 position.

A patent describes a method for preparing (R)-3-Boc-aminopiperidine starting from N-Cbz-3-piperidinecarboxylic acid, which undergoes chiral resolution, amidation, Hofmann degradation, Boc protection, and finally hydrogenolytic removal of the Cbz group. google.com This demonstrates the use of an orthogonal protecting group strategy (Boc and Cbz) in the synthesis of a key intermediate.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

This table illustrates common orthogonal protecting groups for amines.

Formation of the p-Tolyl-acetic Acid Moiety

The final step in the synthesis of the target compound is the introduction of the p-tolyl-acetic acid group at the N-1 position of the piperidine ring. p-Tolylacetic acid, also known as 4-methylphenylacetic acid, is a commercially available compound. chemicalbook.comsigmaaldrich.comnist.gov

The most common method for forming the C-N bond between the piperidine nitrogen and the p-tolyl-acetic acid moiety is through N-alkylation. This can be achieved by reacting the 3-(N-Boc-amino)piperidine with a suitable derivative of p-tolylacetic acid, such as an α-halo-p-tolylacetate (e.g., methyl 2-bromo-2-(p-tolyl)acetate).

Alternatively, a reductive amination reaction could be employed. This would involve the reaction of 3-(N-Boc-amino)piperidine with a p-tolyl-glyoxylic acid derivative in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. nih.govchim.it Reductive amination is a versatile method for forming C-N bonds and is often preferred due to its mild reaction conditions. chim.it

A plausible synthetic route for the final coupling step is outlined below:

Route 1: N-Alkylation 3-(N-Boc-amino)piperidine + Br-CH(p-tolyl)-COOR --(Base)--> (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid ester this compound ester --(Hydrolysis)--> this compound

Route 2: Reductive Amination 3-(N-Boc-amino)piperidine + O=C(p-tolyl)-COOH --([H])--> this compound

The choice between these routes would depend on the availability of the starting materials and the desired reaction efficiency.

Carbon-Carbon Bond Formation Methodologies at the Piperidine Nitrogen

While the key bond formation for the title compound is a carbon-nitrogen linkage, related strategies for creating carbon-carbon bonds at positions alpha to the piperidine nitrogen are relevant for generating diverse analogues. These methods often involve the formation of an enamine or an iminium ion intermediate from the piperidine ring, which can then react with carbon electrophiles. For instance, the regioselective alkylation at the 3-position of piperidine can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form an enamine intermediate. odu.edu This enamine can then be alkylated to introduce various substituents. odu.edu

However, for the direct synthesis of this compound, the crucial step is the formation of a bond between the piperidine nitrogen and the side chain, which is addressed in the following section.

Strategies for Introducing the Substituted Acetic Acid Chain

Two principal strategies are widely employed for the N-functionalization of the 3-N-Boc-amino-piperidine scaffold with the p-tolyl-acetic acid group: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This classic approach involves the N-alkylation of tert-butyl (piperidin-3-yl)carbamate with a suitable derivative of p-tolyl-acetic acid, typically an ester of 2-halo-2-(p-tolyl)acetic acid (e.g., methyl 2-bromo-2-(p-tolyl)acetate). The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Reductive Amination: A highly efficient and common alternative is the reductive amination of a carbonyl compound. bu.edu This one-pot procedure involves the reaction of tert-butyl (piperidin-3-yl)carbamate with 2-oxo-2-(p-tolyl)acetic acid (p-tolylglyoxylic acid). The initial reaction forms a transient iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is frequently the reagent of choice for this transformation due to its selectivity and tolerance of the acidic conditions that can favor iminium ion formation. nih.gov This method often provides excellent yields and avoids the use of halogenated reagents. nih.gov

Chiral Synthesis and Stereochemical Control in the Preparation of this compound

The target molecule possesses two stereogenic centers: one at the C3 position of the piperidine ring and the other at the α-carbon of the acetic acid side chain. Consequently, controlling the stereochemistry is paramount for synthesizing specific stereoisomers.

Enantioselective Synthesis Approaches

The most direct path to an enantiomerically pure final product is to begin with enantiopure starting materials.

Chiral Piperidine Precursors: The synthesis can commence with either (R)- or (S)-3-N-Boc-aminopiperidine. These chiral building blocks are accessible through various routes, including synthesis from the chiral pool (e.g., D-ornithine or D-lysine) or through asymmetric synthesis. researchgate.net Biocatalytic methods, such as the amination of 1-Boc-3-piperidone using immobilized ω-transaminases, have emerged as a powerful tool for producing both enantiomers of 3-amino-1-Boc-piperidine with high enantiomeric excess. niscpr.res.in

Chiral Acetic Acid Precursors: A complementary approach involves using a chiral p-tolyl-acetic acid derivative. For example, a synthetic route analogous to the preparation of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine could be employed. researchgate.net Furthermore, modern catalytic asymmetric methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives, provide a pathway to enantiomerically enriched 3-aryl piperidines, which could be adapted for this system. nih.govsnnu.edu.cn

Diastereoselective Transformations

When coupling an enantiopure piperidine with a racemic acetic acid side chain (or vice versa), a mixture of two diastereomers is formed. Achieving diastereoselectivity in the C-N bond formation step, where the pre-existing stereocenter directs the formation of the new one, is a significant challenge. While the steric environment of the chiral piperidine can influence the approach of the electrophile or the reduction of the iminium intermediate, high levels of substrate-controlled diastereoselectivity are not always achieved. researchgate.net The development of highly diastereoselective methods often requires specific catalysts or reaction conditions tailored to the substrates. nih.govdntb.gov.ua

Chiral Resolution Techniques

When an enantioselective synthesis is not feasible or when a mixture of stereoisomers is produced, chiral resolution is a viable strategy for isolating the desired isomer.

Diastereomeric Salt Formation: As the final product is a carboxylic acid with a basic amino group, it is amphoteric and can form salts with either chiral acids or chiral bases. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. This classical resolution technique remains a practical and scalable method.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers and diastereomers. This technique can provide high levels of chiral purity for the final compound. whiterose.ac.ukrsc.org Kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, is another advanced technique used to obtain enantioenriched piperidine fragments. whiterose.ac.uk

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters for the key C-N bond-forming step, such as reductive amination, is crucial for maximizing yield and minimizing impurities. Key variables include the choice of solvent, reducing agent, temperature, and pH.

For instance, in a reductive amination protocol, a systematic study might evaluate different solvents and reducing agents to determine the optimal combination for the specific substrates.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 92 |

| 2 | NaBH(OAc)₃ | THF | 25 | 85 |

| 3 | NaBH₃CN | MeOH | 25 | 78 |

| 4 | NaBH(OAc)₃ | CH₂Cl₂ | 0 | 81 |

The data suggest that sodium triacetoxyborohydride in dichloromethane at room temperature provides the highest yield for this transformation. Further optimization might involve adjusting the stoichiometry of the reagents and the reaction time to ensure complete conversion while minimizing the formation of by-products, such as over-alkylation or reduction of the carboxylic acid. nih.gov

Solvent Effects and Catalyst Selection

The choice of solvent and catalyst is paramount in the synthesis of N-substituted piperidines, directly influencing reaction rates, yields, and in some cases, the reaction mechanism itself. The synthesis of the target molecule would likely proceed via the N-alkylation of 3-N-Boc-amino-piperidine with a suitable derivative of p-tolyl-acetic acid, such as an ester or a halide.

Solvent Effects:

The solvent's polarity plays a critical role in the N-alkylation of piperidines. Polar protic solvents, like ethanol, can facilitate reactions involving charged intermediates, which may be relevant in certain N-alkylation pathways. Conversely, aprotic solvents, both polar (e.g., DMSO, DMF) and non-polar (e.g., DCM, toluene), are also widely used. The choice often depends on the specific reactants and the nature of the transition state. For instance, in reactions following an SN2 mechanism, a polar aprotic solvent is often preferred as it can solvate the cation while leaving the nucleophile (the piperidine nitrogen) relatively free to attack the electrophile. In contrast, for reactions that may have SN1 character, a polar protic solvent can stabilize the carbocation intermediate. The enthalpies of solvation of piperidine have been studied in various non-aqueous solvents, including methanol, ethanol, DMF, and DMSO, providing thermodynamic data that can aid in solvent selection. researchgate.net

Catalyst Selection:

While direct N-alkylation with an alkyl halide may only require a base to neutralize the acid formed, more complex C-N bond-forming reactions to create N-aryl or N-heteroaryl piperidines often rely on transition metal catalysis. These catalytic systems can be informative for designing syntheses of complex piperidine derivatives.

Palladium Catalysis: Palladium-based catalysts are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically couple an amine with an aryl halide or triflate. In the context of synthesizing analogues of the target molecule, palladium catalysts could be employed to couple 3-N-Boc-amino-piperidine with an aryl derivative. acs.org Recent studies have also demonstrated the palladium-catalyzed ortho-arylation of N-benzylpiperidines, showcasing the versatility of palladium in functionalizing piperidine-containing molecules. semanticscholar.org

Copper Catalysis: Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for N-arylation. tandfonline.com These reactions are often more cost-effective than their palladium-catalyzed counterparts. The use of various ligands can significantly improve the efficiency and scope of copper-catalyzed N-arylation of piperidines.

Other Metal Catalysts: Other transition metals, such as nickel, cobalt, and titanium, have also been explored for the synthesis of N-substituted piperidines. tandfonline.comnih.gov For instance, cobalt-catalyzed arylation of saturated cyclic amines with Grignard reagents has been shown to be an efficient method. nih.gov Titanium tetrachloride has been used as a catalyst in the synthesis of N-arylpiperidines from substituted aryl amines and tetrahydropyran. tandfonline.com

The following table summarizes various catalytic systems used in the N-arylation of piperidines, which can serve as a guide for the synthesis of complex piperidine derivatives.

| Catalyst System | Coupling Partner | Typical Solvent | Typical Base | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Halide/Triflate | Toluene, Dioxane | NaOtBu, K₂CO₃ | acs.org |

| CuI / Ligand | Aryl Halide | DMSO, DMF | K₂CO₃, Cs₂CO₃ | tandfonline.com |

| CoCl₂ / TMCD | Grignard Reagent | THF | - | nih.gov |

| TiCl₄ / DBU | Aryl Amine | Xylene | - | tandfonline.com |

Temperature and Pressure Optimization (e.g., flow chemistry)

Temperature and pressure are critical parameters in chemical synthesis that can significantly affect reaction kinetics, selectivity, and yield. Traditional batch chemistry often has limitations in precisely controlling these parameters, especially on a large scale. Flow chemistry has emerged as a powerful tool to overcome these challenges, offering enhanced control over reaction conditions.

Flow chemistry involves continuously pumping reactants through a reactor, which can be a heated or cooled tube or a microfluidic chip. This setup allows for rapid heat and mass transfer, leading to more uniform reaction conditions and better reproducibility. The small reactor volume at any given time also enhances safety, particularly for highly exothermic or hazardous reactions.

For the synthesis of N-substituted piperidines, flow chemistry offers several advantages:

Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise control over the reaction temperature. This can be crucial for reactions that are sensitive to temperature fluctuations, helping to minimize the formation of byproducts.

High-Pressure Reactions: Flow reactors can be easily pressurized, allowing reactions to be conducted at temperatures above the solvent's boiling point. This can significantly accelerate reaction rates, reducing reaction times from hours to minutes.

Scalability: Scaling up a reaction in flow chemistry is typically achieved by running the system for a longer duration or by using a larger reactor, rather than increasing the size of the reaction vessel as in batch chemistry. This makes the transition from laboratory-scale synthesis to industrial production more straightforward.

A practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines, demonstrating the potential for rapid and scalable access to enantioenriched piperidine derivatives. acs.org Furthermore, flow electrochemistry has been utilized for the synthesis of 2-substituted N-(methyl-d)piperidines, showcasing the integration of advanced technologies with flow systems. nih.govnih.govresearchgate.net

The table below illustrates the potential benefits of flow chemistry compared to traditional batch processing for the synthesis of piperidine derivatives.

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Pressure Control | Limited by vessel design | Easily controlled to high pressures |

| Safety | Higher risk with large volumes | Inherently safer with small reactor volumes |

| Scalability | Requires re-optimization | More straightforward (scaling out) |

| Reaction Time | Often longer | Can be significantly shorter |

Sustainable Synthesis Approaches for Piperidine-Acetic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For piperidine-acetic acid derivatives, sustainable approaches focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical processes for the synthesis of highly substituted piperidines. ajchem-a.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids. The synthesis of N-substituted piperidones has been demonstrated using a green chemistry approach. nih.govresearchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The development of reusable heterogeneous catalysts is a key area of research.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, can reduce the reliance on fossil fuels. For example, a new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient technologies like microwave irradiation or ultrasound.

In the context of synthesizing this compound, a sustainable approach might involve a one-pot reaction between 3-N-Boc-amino-piperidine and a p-tolyl-acetic acid derivative in a green solvent, potentially under catalytic conditions. The development of such processes is crucial for the future of pharmaceutical manufacturing.

Spectroscopic and Structural Elucidation of 3 N Boc Amino Piperidin 1 Yl P Tolyl Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through a suite of 1D and 2D experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid, the spectrum is predicted to show distinct signals corresponding to the p-tolyl, piperidine (B6355638), and N-Boc moieties.

p-Tolyl Group: This group would exhibit two doublets in the aromatic region (typically δ 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring, along with a singlet around δ 2.2-2.4 ppm for the methyl protons. rsc.org

Piperidine Ring: The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).

N-Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group would be observed at approximately δ 1.4 ppm. chemicalbook.comchemicalbook.com The N-H proton of the carbamate would likely appear as a broad singlet or doublet.

Methine Proton: The proton on the carbon alpha to the carboxylic acid and the p-tolyl group would appear as a distinct singlet or multiplet, providing a key landmark in the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key predicted chemical shifts include:

Carbonyl Carbons: Two signals in the downfield region (δ 155-175 ppm) correspond to the carboxylic acid and the carbamate carbonyls. rsc.org

Aromatic Carbons: Signals for the p-tolyl group would appear in the δ 120-140 ppm range.

Piperidine Carbons: The carbons of the piperidine ring would resonate in the aliphatic region (δ 25-60 ppm).

N-Boc Group: The quaternary carbon and the methyl carbons of the tert-butyl group would produce signals around δ 80 ppm and δ 28 ppm, respectively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | Broad singlet | ~170-175 |

| Boc Carbonyl (C=O) | - | ~155-160 |

| p-Tolyl Aromatic (CH) | Doublets (~7.1-7.3) | ~129-130 |

| p-Tolyl Quaternary (C) | - | ~135-140 |

| p-Tolyl Methyl (CH₃) | Singlet (~2.3) | ~21 |

| Piperidine (CH, CH₂) | Multiplets (1.5-3.5) | ~25-60 |

| Boc Quaternary (C) | - | ~79-81 |

| Boc Methyl (CH₃) | Singlet (~1.4) | ~28 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the piperidine ring and to confirm the coupling between adjacent protons on the p-tolyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each carbon signal based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include the one between the methine proton of the acetic acid group and the carbons of the p-tolyl ring, as well as with the C2 and C6 carbons of the piperidine ring, confirming the point of attachment. The N-H proton of the Boc group would show a correlation to the C3 carbon of the piperidine ring. The use of these techniques has been demonstrated in the structural analysis of similar Boc-protected piperidine derivatives. researchgate.net

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. The title compound contains two distinct nitrogen environments: the tertiary amine within the piperidine ring and the carbamate nitrogen of the Boc-protected amino group.

Piperidine Nitrogen: Tertiary aliphatic amines typically resonate in the δ 10-100 ppm range in ¹⁵N NMR spectra. science-and-fun.de

Carbamate Nitrogen: The nitrogen of the Boc group is part of a carbamate, which is expected to have a chemical shift in the range of δ 60-130 ppm. science-and-fun.de

The distinct chemical shifts would confirm the presence of these two different nitrogen functionalities and provide insight into their electronic environments. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid.

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the Boc-carbamate. rsc.org

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch is found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The presence of these two peaks is a strong indicator of both functional groups. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbamate | N-H stretch | 3300-3400 |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Carbamate | C=O stretch | 1680-1700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which is used to confirm its elemental composition.

For this compound (C19H28N2O4), the calculated monoisotopic mass is 348.2049 Da. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. The technique can also provide information about fragmentation patterns, such as the characteristic loss of the Boc group (100 Da) or the tert-butyl group (57 Da), further supporting the proposed structure.

X-ray Crystallography for Solid-State Structure Determination of Related Analogues

While a specific crystal structure for the title compound is not described in the available literature, X-ray crystallography of analogous compounds provides critical insights into the likely solid-state conformation. pharmaffiliates.com Studies on related Boc-protected piperidine derivatives have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.net In this conformation, the bulky substituents at the 1 and 3 positions would likely orient themselves equatorially to minimize steric hindrance.

Furthermore, X-ray analysis would reveal details about intermolecular interactions, such as hydrogen bonding. It is expected that the carboxylic acid's hydroxyl group and the carbamate's N-H group would act as hydrogen bond donors, while the carbonyl oxygens would act as acceptors, leading to the formation of complex hydrogen-bonding networks that dictate the crystal packing. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions of this compound cannot be provided at this time. Such an analysis is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction studies to determine its solid-state architecture. This would involve identifying the unit cell parameters, space group, and the specific arrangement of molecules within the crystal lattice. Furthermore, the identification of intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions would require this primary crystallographic data. Without experimental crystallographic data, a valid and scientifically accurate discussion of these features is not possible.

Absolute Configuration Determination (for chiral forms)

The chemical structure of this compound contains a chiral center at the carbon atom of the acetic acid moiety, which is bonded to the piperidine nitrogen, the p-tolyl group, a hydrogen atom, and the carboxylic acid group. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-. Additionally, the 3-aminopiperidine ring itself contains a chiral center, which, depending on the synthesis, could lead to diastereomers.

The determination of the absolute configuration of these chiral forms would necessitate either enantioselective synthesis from a starting material of known configuration or the use of analytical techniques such as X-ray crystallography of a single crystal, particularly with the application of anomalous dispersion methods. Another approach would involve the use of chiroptical spectroscopy, as discussed in the following section, by comparing experimental data with theoretical calculations. As no such studies have been published, the absolute configuration of any specific enantiomer of this compound remains undetermined.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for characterizing chiral molecules. wikipedia.orgslideshare.net These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively, providing information about the stereochemical arrangement of the molecule.

An ORD spectrum plots the optical rotation as a function of wavelength. slideshare.net For a chiral molecule like this compound, one would expect to observe a plain curve at wavelengths away from any electronic absorptions. In the vicinity of a chromophore's absorption band, the spectrum would exhibit a "Cotton effect," characterized by a peak and a trough. slideshare.net The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center(s).

Similarly, a CD spectrum would show positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule, such as the p-tolyl group and the carbonyl groups of the Boc protecting group and the carboxylic acid. The sign and intensity of these peaks are highly sensitive to the molecule's three-dimensional structure.

However, a search of the scientific literature has not yielded any published experimental or theoretical CD or ORD data for this compound. Without such data, it is impossible to perform an enantiomeric characterization or to correlate the chiroptical properties with the absolute configuration of the molecule.

Data Tables

Due to the absence of published experimental data for this compound, no data tables for crystallographic parameters or chiroptical measurements can be generated.

Reactivity and Mechanistic Investigations of 3 N Boc Amino Piperidin 1 Yl P Tolyl Acetic Acid

Reaction Pathways and Intermediate Characterization

The synthesis and subsequent reactions of (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid are expected to proceed through various reaction pathways involving distinct intermediates. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies of analogous structures.

Elucidation of Key Intermediates in Synthetic Transformations

The formation of the α-amino acid structure of the title compound likely involves a multicomponent reaction, such as the Ugi or Passerini reaction. In such reactions, key intermediates are well-established. The Ugi reaction, for instance, proceeds through the formation of an iminium ion from the condensation of an amine and a carbonyl compound, which then reacts with an isocyanide and a carboxylic acid. A critical intermediate in this cascade is a nitrilium ion, which is subsequently trapped by the carboxylate to form an α-acylamino amide adduct. acs.org For the synthesis of this compound, 3-N-Boc-aminopiperidine would serve as the amine component.

In transformations involving the piperidine (B6355638) ring itself, other intermediates such as enamines and iminium ions are plausible. researchgate.net For instance, oxidation of the piperidine nitrogen could lead to the formation of an iminium ion, which can then be attacked by nucleophiles.

A summary of potential key intermediates in the synthesis and transformation of the title compound is presented in Table 1.

| Reaction Type | Key Intermediate | Description |

| Ugi Reaction (Synthesis) | Nitrilium Ion | Formed from the reaction of an iminium ion with an isocyanide. |

| Piperidine Oxidation | Iminium Ion | A cationic species with a C=N double bond within the piperidine ring. |

| Piperidine Dehydrogenation | Enamine | A neutral species with a C=C double bond adjacent to the nitrogen atom. |

Kinetic Studies and Rate Law Determination

In the case of N-alkylation reactions of the piperidine nitrogen, the rate is generally first-order with respect to both the piperidine and the alkylating agent. researchgate.net The presence of the bulky Boc-amino and p-tolyl-acetic acid groups on the piperidine ring would be expected to influence the rate constant through steric hindrance.

A hypothetical rate law for the N-alkylation of a related piperidine derivative is given by:

Rate = k[Piperidine Derivative][Alkylating Agent]

Kinetic studies on the oxidation of piperidone derivatives have also shown a first-order dependence on both the oxidant and the substrate. researchgate.net Similar kinetics might be observed in oxidation reactions of the title compound.

Role of the Piperidine Nitrogen in Directed Reactions

The nitrogen atom of the piperidine ring can play a crucial role in directing reactions, either through chelation assistance or by influencing the electronic properties of the ring.

C-H Activation and Functionalization Mediated by the Piperidine Moiety

The piperidine nitrogen, particularly when part of a directing group, can facilitate the activation of C-H bonds. Palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidines has been reported, where the selectivity is controlled by the choice of ligand. researchgate.netrsc.org This suggests that the piperidine moiety in the title compound could direct the functionalization of the piperidine ring itself.

Furthermore, the nitrogen atom can direct the functionalization of appended groups. While less common, long-range C-H activation directed by a nitrogen-containing group is not unprecedented. It is conceivable that the piperidine nitrogen could, under appropriate catalytic conditions, direct the functionalization of the p-tolyl ring, although this would require a specific geometric arrangement to allow for the formation of a stable metallacyclic intermediate.

Influence of Steric and Electronic Properties on Reactivity

The steric and electronic properties of the substituents on the piperidine nitrogen significantly impact its reactivity. The Boc (tert-butyloxycarbonyl) group is both sterically demanding and electron-withdrawing. The steric bulk can hinder the approach of reagents to the nitrogen atom and adjacent positions on the ring. The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the piperidine nitrogen, making it less reactive in typical nucleophilic substitution reactions.

In the context of N-arylation, the electronic properties of substituents on the aryl group and the N-protecting group of the piperidine have been shown to have a minimal influence on the reaction outcome in some cobalt-catalyzed reactions. nih.gov However, in copper-catalyzed N-arylation of β-amino alcohols, increased steric hindrance on the amine led to lower reactivity. nih.gov

The interplay of these steric and electronic factors for this compound is summarized in Table 2.

| Property | Influence on Reactivity |

| Steric Hindrance (Boc group, p-tolyl-acetic acid group) | May decrease the rate of reactions at the piperidine nitrogen and adjacent carbons. |

| Electronic Effect (Boc group) | Reduces the nucleophilicity of the piperidine nitrogen. |

| Electronic Effect (p-tolyl group) | The methyl group is weakly electron-donating, which may slightly influence the electronic properties of the attached acetic acid moiety. |

Mechanistic Insights into Decarboxylation and Related Transformations

The carboxylic acid functionality of this compound introduces the possibility of decarboxylation reactions. The mechanism of decarboxylation is highly dependent on the reaction conditions and the structure of the molecule.

For simple carboxylic acids, thermal decarboxylation often requires high temperatures and proceeds through a concerted or stepwise mechanism involving the cleavage of the C-C bond. However, the presence of the piperidinyl group at the α-position may offer alternative pathways.

One plausible mechanism involves the formation of a zwitterionic intermediate. Protonation of the piperidine nitrogen by the carboxylic acid proton would lead to a piperidinium (B107235) carboxylate. Upon heating, this could facilitate decarboxylation through an ylide intermediate, a mechanism observed in the decarboxylation of some pyridinecarboxylic acids. researchgate.net

Another possibility is an oxidative decarboxylation, where a suitable oxidant can promote the loss of CO₂ and the formation of a radical or cationic intermediate at the α-carbon. This intermediate could then be trapped by a nucleophile or undergo further rearrangement.

The Krapcho decarboxylation is a well-known method for the decarboxylation of esters bearing an electron-withdrawing group in the β-position. While the title compound is a carboxylic acid, this mechanism highlights the importance of neighboring group participation in facilitating decarboxylation. In a similar vein, the Boc-amino group, although not directly in the β-position to the carboxyl group, could potentially influence the stability of intermediates formed during decarboxylation.

Stereoselectivity and Regioselectivity in Reactions Involving the Compound

The stereochemistry of the piperidine ring, particularly the chiral center at the 3-position bearing the N-Boc-amino group, plays a crucial role in directing the stereochemical outcome of subsequent reactions. Similarly, the nature of the substituent at the 1-position influences the regioselectivity of reactions on the piperidine ring itself.

Stereoselectivity in N-Alkylation Reactions:

The formation of the N-C bond at the 1-position of the piperidine ring, analogous to the synthesis of the title compound, can proceed with a high degree of stereoselectivity. Studies on the nucleophilic substitution reaction between chiral 3-Boc-aminopiperidine and chiral triflate esters have demonstrated that the diastereomeric ratio of the resulting N-alkylated product is highly dependent on the reaction temperature. nih.govsemanticscholar.org Lower temperatures generally favor higher stereoselectivity. nih.govsemanticscholar.org

For instance, in the reaction of (R)-3-Boc-aminopiperidine with chiral triflate esters, a significant improvement in the diastereomeric ratio (dr) was observed as the reaction temperature was decreased from room temperature to -50 °C. semanticscholar.org This suggests that by controlling the reaction conditions, it is possible to synthesize specific diastereomers of N-substituted 3-N-Boc-aminopiperidines with high purity.

| Reactant A | Reactant B | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-3-Boc-aminopiperidine | (S)-triflate ester | Room Temp | 75:25 | - | nih.govsemanticscholar.org |

| (R)-3-Boc-aminopiperidine | (S)-triflate ester | -30 | 87:13 | - | nih.govsemanticscholar.org |

| (R)-3-Boc-aminopiperidine | (S)-triflate ester | -50 | 94:6 | 86 | nih.govsemanticscholar.org |

| (S)-3-Boc-aminopiperidine | (S)-triflate ester | -50 | 100:0 | 83 | nih.govsemanticscholar.org |

Regioselectivity in C-H Functionalization:

The regioselectivity of reactions involving the piperidine ring of this compound is influenced by both electronic and steric factors. In transition metal-catalyzed C-H activation reactions, the site of functionalization can often be controlled by the choice of ligand. For example, in palladium-catalyzed C-H arylation of N-Boc-piperidines, the use of different phosphine (B1218219) ligands can direct the reaction to either the α- or β-position relative to the nitrogen atom. researchgate.net Flexible biarylphosphine ligands have been shown to favor β-arylation, while more rigid ligands tend to promote α-arylation. researchgate.net This ligand-controlled regioselectivity arises from the differential stability of the transition states leading to the respective products. researchgate.net

In photoredox-catalyzed reactions, the regioselectivity of C-H functionalization is often governed by the stability of the radical intermediate. For piperidines, the α-amino radical is readily formed, leading to functionalization at the C2 or C6 positions. nih.gov

Compatibility with Diverse Catalytic Systems (e.g., photoredox catalysis, transition metal catalysis)

The this compound scaffold is compatible with a range of modern catalytic systems, enabling a variety of chemical transformations.

Photoredox Catalysis:

The N-Boc-protected piperidine moiety is well-suited for photoredox catalysis. nih.gov This catalytic method allows for the generation of α-amino radicals under mild conditions, which can then participate in a variety of bond-forming reactions, such as C-H arylation. nih.gov The N-Boc group is generally stable under these conditions and does not interfere with the catalytic cycle. nih.gov The compatibility of the piperidine scaffold with photoredox catalysis opens up avenues for late-stage functionalization, allowing for the introduction of diverse substituents onto the piperidine ring with high diastereoselectivity. nih.gov The mechanism often involves the oxidation of the piperidine nitrogen to form an aminium radical, followed by deprotonation to yield the key α-amino radical intermediate. nih.gov

Transition Metal Catalysis:

The this compound molecule is also amenable to a variety of transition metal-catalyzed reactions. The piperidine nitrogen can act as a directing group in C-H activation reactions, facilitating functionalization at specific positions on the ring. rsc.org Palladium catalysis has been extensively used for the α- and β-arylation of N-Boc-piperidines. researchgate.netnih.gov These reactions typically proceed via an initial C-H activation step to form a palladacycle intermediate, followed by reductive elimination to furnish the arylated product. researchgate.net The choice of ligands, oxidants, and reaction conditions can be tuned to control the regioselectivity and efficiency of these transformations. researchgate.netnih.gov

Furthermore, the carboxylic acid moiety of the p-tolyl-acetic acid group could potentially be used in decarboxylative coupling reactions, although this has not been specifically reported for this compound. The N-Boc protecting group is generally robust under many transition metal-catalyzed conditions, but can be removed under acidic conditions to allow for further functionalization of the 3-amino group. researchgate.net

| Catalytic System | Reaction Type | Key Features | Relevant Moieties | Reference |

|---|---|---|---|---|

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | α-Amino C-H Arylation | Mild reaction conditions, high diastereoselectivity, radical-mediated. | Piperidine ring | nih.gov |

| Transition Metal Catalysis (e.g., Palladium) | α- or β-C-H Arylation | Ligand-controlled regioselectivity, requires an oxidant. | Piperidine ring | researchgate.netnih.gov |

| Transition Metal Catalysis (e.g., Palladium) | Negishi Cross-Coupling | Can be used for stereoselective synthesis of substituted piperidines. | Piperidine ring | figshare.com |

| Transition Metal Catalysis (e.g., Copper) | Aerobic Oxidative Amination | Atom-economic, uses air as the oxidant. | Piperidine ring and amino group | beilstein-journals.org |

Applications of 3 N Boc Amino Piperidin 1 Yl P Tolyl Acetic Acid As a Synthetic Building Block

Construction of Complex Molecular Scaffolds

The intrinsic structural features of (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid make it an excellent starting point for the synthesis of complex molecular scaffolds. The piperidine (B6355638) unit is a common motif in numerous natural products and pharmaceutical compounds, recognized for its favorable pharmacological properties. researchgate.net The presence of both an amino group and a carboxylic acid allows for the molecule to be elongated and integrated into larger, more intricate structures through standard peptide coupling and other bond-forming reactions. This dual functionality is key to its utility in building three-dimensional molecules designed to interact with biological targets. whiterose.ac.uk

The piperidine ring of the title compound serves as a foundational element for the assembly of a wide array of heterocyclic systems. Through chemical manipulation of the N-Boc-protected amino group and the p-tolyl-acetic acid moiety, this building block can be fused or appended to other rings, generating novel polyheterocyclic scaffolds. nih.gov For example, the carboxylic acid can be activated and reacted with various binucleophilic reagents to form new rings, while the amino group, once deprotected, provides another site for cyclization reactions. This strategy allows for the creation of fused aryl piperidine substructures and other complex heterocyclic frameworks. nih.gov The versatility of the 3-amino piperidine core has been noted in the synthesis of numerous bioactive compounds, highlighting its importance as a key structural feature. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from Piperidine-Based Building Blocks

| Heterocyclic System Class | Synthetic Strategy Example | Potential Application |

| Fused Piperidines (e.g., Pyrrolopiperidines) | Intramolecular cyclization after elaboration of the amino and acid groups. | CNS-active agents, receptor antagonists. |

| Bridged Tetrahydroquinolines | Annulation strategies exploiting steric strain for ring formation. nih.gov | Novel scaffolds for kinase inhibitors. |

| Piperidine-Containing Macrocycles | Ring-closing metathesis or macrolactamization. | Probing protein-protein interactions. |

| Spirocyclic Piperidines | Cyclization involving a spiro center formation. | Exploration of novel 3D chemical space. whiterose.ac.uk |

A primary goal in modern drug discovery is the exploration of vast and diverse chemical space to identify novel bioactive molecules. Diversity-oriented synthesis (DOS) is a strategy employed to generate structurally complex and diverse compound collections in an efficient manner. cam.ac.uk Building blocks like this compound are central to DOS strategies. By systematically varying reaction partners and conditions, a single pluripotent precursor can give rise to a multitude of distinct molecular scaffolds. nih.govcam.ac.uk This approach, often described as a "build/couple/pair" algorithm, allows chemists to rapidly generate libraries of compounds with high scaffold diversity, increasing the probability of discovering hits against challenging biological targets. cam.ac.uk The three-dimensional nature of the piperidine ring is particularly valuable for creating lead-like compounds that can effectively probe the complex topologies of biological macromolecules. whiterose.ac.uk

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry leverages high-throughput methods to synthesize large numbers of compounds, known as libraries, for biological screening. nih.gov The well-defined reactive handles on this compound—the carboxylic acid and the protected amine—make it an ideal component for such synthetic campaigns.

Small molecule libraries are collections of structurally related compounds that are screened simultaneously for biological activity. The title compound can serve as a central scaffold in the generation of such libraries. The carboxylic acid can be coupled with a diverse set of amines to create an array of amides. Subsequently, the Boc group can be removed to expose the piperidine amine, which can then be reacted with a different set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination). This two-step diversification process allows for the exponential generation of a large library of distinct products from a single core structure. This method is a cornerstone of lead-oriented synthesis, which aims to efficiently prepare libraries of three-dimensional compounds suitable for biological screening. whiterose.ac.uk

Table 2: Hypothetical Library Synthesis Scheme

| Step | Reaction | Building Block Set 1 (R1-NH2) | Building Block Set 2 (R2-X) | Resulting Diversity |

| 1 | Amide Coupling | 50 diverse primary/secondary amines | N/A | 50 unique amide intermediates |

| 2 | Boc Deprotection | N/A | N/A | 50 deprotected amines |

| 3 | Acylation/Sulfonylation/Alkylation | N/A | 100 diverse acyl chlorides, sulfonyl chlorides, etc. | 50 x 100 = 5,000 unique final compounds |

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for ligand discovery, enabling the synthesis and screening of libraries containing billions of unique compounds. nih.gov In DEL synthesis, each small molecule is covalently attached to a unique DNA tag that records its synthetic history. The success of a DEL campaign relies heavily on the quality and diversity of the chemical building blocks used.

This compound is an exemplary building block for DEL synthesis due to its compatibility with the aqueous, mild reaction conditions required for on-DNA chemistry. Its two points of diversity can be utilized in sequential coupling cycles. For instance, the carboxylic acid can be coupled to a DNA-linked amine, followed by Boc deprotection and coupling of the newly freed amine with another set of reagents. This allows for the incorporation of the constrained piperidine scaffold into vast combinatorial libraries, diversifying the structural motifs available for screening against protein targets. nih.govdelivertherapeutics.com

Design and Synthesis of Constrained Amino Acid Analogues and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A common strategy in peptidomimetic design is the incorporation of conformationally restricted amino acid analogues to lock the molecule into a specific, biologically active conformation.

This compound can be viewed as a constrained, non-proteinogenic amino acid analogue. The rigid piperidine ring restricts the conformational freedom of the molecular backbone compared to a linear peptide chain. nih.gov This pre-organization can lead to higher binding affinity and selectivity for a target receptor. The Boc-protected amino group and the carboxylic acid allow it to be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. peptide.comresearcher.life The resulting peptidomimetics, containing the piperidine scaffold, can mimic secondary structures like β-turns, which are often crucial for molecular recognition at protein-protein interfaces. nih.govnih.gov The synthesis of dipeptide libraries incorporating such constrained amino acids has been demonstrated as a viable strategy in drug design. nih.gov

Mimicry of Secondary Structural Elements

The well-defined three-dimensional arrangement of the piperidine ring in this compound allows it to serve as a scaffold to mimic secondary structures of peptides, such as β-turns and loops. These secondary structures are crucial for molecular recognition and protein-protein interactions. By incorporating this building block, chemists can design smaller, more stable molecules that present key pharmacophoric groups in a spatial orientation similar to that of a native peptide.

The constrained nature of the piperidine ring helps to pre-organize the appended functionalities, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and selectivity. The p-tolyl group and the acetic acid moiety provide vectors for further chemical elaboration, allowing for the precise positioning of side chains that can mimic the amino acid residues of the native peptide sequence.

| Feature of Building Block | Mimicked Secondary Structure Element | Rationale |

| Rigid Piperidine Scaffold | β-turn, Loop | Pre-organizes appended groups, reducing conformational flexibility. |

| N-Boc-amino Group | Amino Acid Side Chain | Provides a point for attachment and mimics the N-terminus or a side chain. |

| p-Tolyl Acetic Acid Moiety | Amino Acid Side Chains | Offers multiple sites for functionalization to replicate peptide side chains. |

Stereochemical Control in Peptidomimetic Construction